molecular formula C25H26N8O2 B064624 (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-95-2

(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Katalognummer B064624
CAS-Nummer: 168152-95-2
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: NUGWWMFQRUMDOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective antagonist of orexin 1 receptors.

Wirkmechanismus

TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Orexin neurons are located in the hypothalamus and project to various regions of the brain, including the thalamus, basal forebrain, and brainstem. These neurons are activated during wakefulness and promote arousal. The blockade of orexin 1 receptors by TAK-915 promotes sleep by reducing the activity of these neurons.
Biochemical and Physiological Effects:
TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, with no significant activity against other receptors. In preclinical studies, TAK-915 has been shown to promote sleep without affecting other physiological functions, such as cardiovascular and respiratory function.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-915 has several advantages for use in laboratory experiments. It is a highly selective antagonist of orexin 1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological functions. However, TAK-915 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective orexin 1 receptor antagonists. Another area of interest is the investigation of the role of orexin 1 receptors in other physiological functions, such as feeding behavior and addiction. Additionally, the potential therapeutic applications of TAK-915 in other disorders, such as obesity and addiction, warrant further investigation.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has shown promise in scientific research for its potential use in the treatment of sleep disorders. TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Further research is needed to fully understand the potential therapeutic applications of TAK-915 in various disorders and to develop more potent and selective orexin 1 receptor antagonists.

Synthesemethoden

The synthesis of TAK-915 involves several steps, including the condensation of 4-(2-methoxyethoxy)benzaldehyde with 2-aminopyrimidine to form a Schiff base. The Schiff base is then reacted with 2-(1H-tetrazol-5-yl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.

Wissenschaftliche Forschungsanwendungen

TAK-915 has been extensively studied for its potential use in the treatment of various disorders, including insomnia, anxiety, and depression. Orexin 1 receptors are involved in the regulation of sleep-wake cycles, and the blockade of these receptors has been shown to promote sleep. TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, making it a promising candidate for the treatment of sleep disorders.

Eigenschaften

CAS-Nummer

168152-95-2

Molekularformel

C25H26N8O2

Molekulargewicht

470.5 g/mol

IUPAC-Name

5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32)

InChI-Schlüssel

NUGWWMFQRUMDOI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Kanonische SMILES

CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Andere CAS-Nummern

168152-95-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.